Myricetin 3-O-galactoside

Description

Myricetin 3-galactoside has been reported in Camellia sinensis, Trifolium pannonicum, and other organisms with data available.

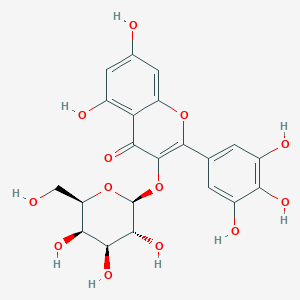

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15+,17+,18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHXFLPXBUAOJM-MGMURXEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166087 | |

| Record name | Myricetin 3-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Myricetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15648-86-9 | |

| Record name | Myricetin 3-O-galactoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15648-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myricetin 3-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015648869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myricetin 3-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myricetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198 - 201 °C | |

| Record name | Myricetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Myricetin 3-O-galactoside for Researchers and Drug Development Professionals

Abstract

Myricetin 3-O-galactoside, a vital flavonoid glycoside, has garnered significant attention within the scientific community due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and potential anticancer activities. This technical guide provides a comprehensive overview of the primary natural sources of this compound and details the established methodologies for its extraction and isolation. The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering a foundational resource for the procurement and purification of Myricetin 3-O-galactoside for further investigation and application. This document consolidates quantitative data, outlines detailed experimental protocols, and presents visual workflows and signaling pathways to facilitate a deeper understanding of this promising natural product.

Introduction

Myricetin 3-O-galactoside belongs to the flavonol subclass of flavonoids, characterized by a myricetin aglycone linked to a galactose sugar moiety at the 3-hydroxyl position. Its chemical structure contributes to its potent biological activities, making it a compound of interest for pharmaceutical and nutraceutical applications. The efficient isolation of Myricetin 3-O-galactoside in high purity is a critical first step for any preclinical and clinical research. This guide aims to provide the necessary technical information to achieve this.

Natural Sources of Myricetin 3-O-galactoside

Myricetin 3-O-galactoside is distributed across various plant species. The selection of the plant source is a crucial factor that influences the yield and the complexity of the isolation process. The following table summarizes some of the prominent natural sources of this compound.

| Plant Species | Family | Plant Part | Reference(s) |

| Myrtus communis (Common Myrtle) | Myrtaceae | Leaves | [1][2][3] |

| Davilla elliptica | Dilleniaceae | Aerial Parts/Leaves | [4] |

| Rhododendron dauricum | Ericaceae | Not Specified | [5] |

| Mimusops laurifolia | Sapotaceae | Leaves | |

| Myrica cerifera (Wax Myrtle) | Myricaceae | Root Barks | |

| Pouteria ramiflora | Sapotaceae | Leaves | |

| Vaccinium oxycoccos (Small Cranberry) | Ericaceae | Fruit |

Isolation and Purification Methodologies

The isolation of Myricetin 3-O-galactoside from its natural sources typically involves a multi-step process encompassing extraction and chromatography. The general workflow is depicted in the diagram below.

Figure 1: General workflow for the isolation of Myricetin 3-O-galactoside.

Experimental Protocols

The following sections provide detailed experimental protocols for the key stages of isolation and purification. These protocols are synthesized from various literature sources and represent common methodologies.

Objective: To extract a broad range of phytochemicals, including Myricetin 3-O-galactoside, from the plant matrix.

Protocol: Ultrasound-Assisted Extraction of Myrtus communis Leaves

-

Preparation of Plant Material: Air-dry the leaves of Myrtus communis at room temperature and grind them into a fine powder.

-

Extraction Solvent: Prepare an 80% aqueous methanol solution.

-

Extraction Procedure:

-

Mix the powdered leaves with the extraction solvent in a solid-to-liquid ratio of 1:10 (w/v).

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Following sonication, stir the mixture for 24 hours at room temperature, protected from light.

-

Perform a second sonication for 30 minutes.

-

-

Filtration: Filter the mixture through gravity filtration, followed by vacuum filtration to remove the solid plant residue.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. The resulting concentrated material is the crude extract.

Objective: To perform a preliminary separation of the crude extract to enrich the fraction containing Myricetin 3-O-galactoside.

Protocol: Silica Gel Column Chromatography

-

Stationary Phase: Use silica gel (100-200 mesh) as the adsorbent.

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system involves a step-wise gradient of chloroform and methanol.

-

Begin with 100% chloroform.

-

Gradually increase the polarity by introducing methanol in increasing proportions (e.g., 9:1, 8:2, 7:3, 1:1 chloroform:methanol, v/v).

-

-

Fraction Collection: Collect the eluate in fractions of a defined volume.

-

Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Combine the fractions that show a similar TLC profile corresponding to Myricetin 3-O-galactoside.

Protocol: Sephadex LH-20 Column Chromatography

-

Stationary Phase: Use Sephadex LH-20, a size-exclusion chromatography medium suitable for the separation of flavonoids.

-

Column Packing: Swell the Sephadex LH-20 in the mobile phase (typically methanol) and pack it into a column.

-

Sample Loading: Dissolve the enriched fraction from the previous step in a small volume of the mobile phase and load it onto the column.

-

Elution: Elute the column with the mobile phase (e.g., 100% methanol) under gravity flow.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or analytical HPLC to pool the fractions containing Myricetin 3-O-galactoside.

Objective: To achieve high-purity isolation of Myricetin 3-O-galactoside from the enriched fractions.

Protocol: Reversed-Phase Preparative HPLC

-

Instrumentation: A preparative HPLC system equipped with a UV-Vis detector.

-

Stationary Phase: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of two solvents is typically employed. For example:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or Methanol

-

-

Elution Gradient: The specific gradient will need to be optimized based on the analytical HPLC profile of the enriched fraction. A general gradient could be:

-

0-10 min: 5-15% B

-

10-25 min: 15-25% B

-

25-40 min: 25-50% B

-

-

Flow Rate: The flow rate will depend on the dimensions of the preparative column.

-

Detection: Monitor the elution at a wavelength where Myricetin 3-O-galactoside has strong absorbance (typically around 254 nm or 360 nm).

-

Fraction Collection: Collect the peak corresponding to the retention time of Myricetin 3-O-galactoside.

-

Purity Analysis: The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantitative Data

The yield of Myricetin 3-O-galactoside can vary significantly depending on the natural source, geographical location, harvesting time, and the extraction and purification methods employed. The following table provides some available quantitative data.

| Natural Source | Extraction Method | Purification Method | Yield/Concentration | Reference(s) |

| Myrtus communis | Ultrasound-Assisted (80% Methanol) | Not specified for pure compound | 10.81 ± 0.02% (crude extract yield from leaves) | [6] |

| Myrica rubra | Ultrasound-Assisted DES | Macroporous Resin | 22.47 mg/g (myricetin) | [7] |

| Davilla elliptica | Ethanolic Extract | Bioguided fractionation | ID50 = 0.26 mg/kg (in vivo antinociceptive activity) | [4] |

| Rhododendron adamsii | 70% Ethanol | HPLC | 1.1% (myricetin in leaves) | |

| Rhododendron luteum | Methanol | HPLC-ESI-MS/MS | 56.404 ± 1.589 mg/g DE (myricetin in one fraction) | [8] |

Note: Data on the specific yield of pure Myricetin 3-O-galactoside is limited in the reviewed literature. Many studies report the yield of the crude extract or the concentration of the aglycone, myricetin.

Biological Activity and Signaling Pathways

Myricetin and its glycosides, including Myricetin 3-O-galactoside, have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival.

Inhibition of the MAPK/AP-1 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular responses. Myricetin has been demonstrated to inhibit the activation of key components of this pathway, such as p38, ERK, and JNK, thereby suppressing downstream inflammatory responses.

Figure 2: Inhibition of the MAPK/AP-1 signaling pathway by Myricetin 3-O-galactoside.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is often implicated in cancer. Myricetin has been shown to inhibit this pathway at multiple points, leading to the induction of apoptosis and autophagy in cancer cells.

References

- 1. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Myricetin 3-O-galactoside | CAS#:15648-86-9 | Chemsrc [chemsrc.com]

- 4. Bioguided isolation of myricetin-3-O-β-galactopyranoside with antinociceptive activity from the aerial part of Davilla elliptica St.-Hil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antioxidant capacity and identification of bioactive compounds of Myrtus communis L. extract obtained by ultrasound-assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deep eutectic solvent extraction of myricetin and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-ESI-MS/MS Characterization of Concentrated Polyphenolic Fractions from Rhododendron luteum and Their Anti-Inflammatory and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Myricetin 3-O-galactoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin 3-O-galactoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Myricetin 3-O-galactoside. Detailed experimental protocols for its isolation, characterization, and evaluation of its antioxidant and anti-inflammatory effects are presented. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Myricetin 3-O-galactoside, also known as gmelinoside I, is a flavonoid consisting of the aglycone myricetin linked to a galactose sugar moiety at the 3-hydroxyl position.

Table 1: Chemical and Physical Properties of Myricetin 3-O-galactoside

| Property | Value | Reference(s) |

| IUPAC Name | 2-(3,4,5-trihydroxyphenyl)-5,7-dihydroxy-3-(β-D-galactopyranosyloxy)-4H-chromen-4-one | [1] |

| Synonyms | Myricetin 3-O-β-D-galactopyranoside, Myricetin 3-galactoside, Gmelinoside I | [2] |

| CAS Number | 15648-86-9 | [2] |

| Molecular Formula | C₂₁H₂₀O₁₃ | [3] |

| Molecular Weight | 480.38 g/mol | [3] |

| Appearance | Yellow powder | [4] |

| Melting Point | 196-198 °C | [5] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. | [2][6] |

| XLogP3 | 1.56 | [5] |

| Hydrogen Bond Donor Count | 9 | [5] |

| Hydrogen Bond Acceptor Count | 13 | [5] |

Table 2: Spectroscopic Data of Myricetin 3-O-galactoside

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR (CD₃OD) | Aromatic Protons (Myricetin): δ 6.20 (1H, d, J=2.0 Hz, H-6), 6.40 (1H, d, J=2.0 Hz, H-8), 7.33 (2H, s, H-2', H-6'). Galactose Protons: Anomeric proton at δ 5.25 (1H, d, J=7.8 Hz, H-1''). Other sugar protons between δ 3.40 and 3.90. | [7] |

| ¹³C NMR | Aromatic Carbons (Myricetin): Signals observed between δ 94.0 and 165.0. Galactose Carbons: Signals observed between δ 61.0 and 104.0. | [8] |

| UV-Vis (Methanol) | λmax at approximately 260 and 350 nm. | [9] |

| FT-IR (KBr) | Characteristic peaks for O-H stretching (~3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), aromatic C=C stretching (~1600, 1500 cm⁻¹), and C-O stretching (~1080 cm⁻¹). | [10][11] |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 479. | [12] |

Biological Activities and Signaling Pathways

Myricetin 3-O-galactoside exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity

The antioxidant capacity of Myricetin 3-O-galactoside is attributed to its ability to scavenge free radicals and inhibit pro-oxidant enzymes.[13]

Anti-inflammatory Activity

Myricetin 3-O-galactoside demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways and enzymes.

Experimental Protocols

Isolation and Purification of Myricetin 3-O-galactoside from Plant Material

This protocol describes a general method for the isolation of Myricetin 3-O-galactoside from a plant source, such as Myrica esculenta leaves.[5][14]

Methodology:

-

Extraction: Macerate the dried and powdered plant material (e.g., 100 g) with a suitable solvent like acetone or methanol at room temperature for 24-48 hours. Repeat the extraction process three times.

-

Filtration and Concentration: Filter the combined extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent (e.g., hexane).

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing more polar solvents like ethyl acetate and methanol. A typical gradient could be:

-

Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1)

-

Ethyl Acetate

-

Ethyl Acetate:Methanol (9:1, 8:2, 1:1)

-

-

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Chloroform:Methanol, 9:1). Visualize the spots under UV light.

-

Purification: Combine the fractions containing the compound of interest (identified by its Rf value compared to a standard) and concentrate to yield purified Myricetin 3-O-galactoside. Further purification can be achieved using techniques like preparative HPLC if necessary.[15]

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Methodology:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of Myricetin 3-O-galactoside in methanol.

-

In a 96-well plate, add 100 µL of each concentration of the sample solution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

This assay is based on the reduction of the pre-formed ABTS radical cation.

Methodology:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of Myricetin 3-O-galactoside in methanol.

-

Add 10 µL of each sample concentration to 1 mL of the diluted ABTS•+ solution.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as for the DPPH assay.

Anti-inflammatory Activity Assays

This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme that generates superoxide radicals.[13]

Methodology:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and the test compound (Myricetin 3-O-galactoside) at various concentrations.

-

Initiate the reaction by adding xanthine oxidase enzyme solution.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the formation of uric acid by monitoring the increase in absorbance at 295 nm.

-

Allopurinol is a commonly used positive control.

-

Calculate the percentage of inhibition of xanthine oxidase activity.

This assay evaluates the inhibitory effect of a compound on the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

Methodology:

-

A commercial COX-2 inhibitor screening kit can be used for this assay.

-

The assay is typically based on the fluorometric or colorimetric detection of prostaglandin G2, the intermediate product of the COX reaction.

-

Prepare the reaction mixture containing COX-2 enzyme, a fluorescent probe, and the test compound at various concentrations in a 96-well plate.

-

Initiate the reaction by adding arachidonic acid (substrate).

-

Measure the fluorescence or absorbance kinetically.

-

A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

-

Calculate the percentage of COX-2 inhibition.

Conclusion

Myricetin 3-O-galactoside is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive resource for researchers and drug development professionals, detailing its chemical characteristics, biological activities, and relevant experimental protocols. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways, underscores its potential for the development of novel therapeutic agents. Further research is warranted to fully explore the pharmacological potential of this versatile flavonoid glycoside.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. Myricetin 3-O-galactoside | CAS:15648-86-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. Myricetin 3-O-galactoside | C21H20O13 | CID 5491408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. ABTS radical scavenging assay [bio-protocol.org]

- 6. caymanchem.com [caymanchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Myricetin(529-44-2) IR Spectrum [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. Bioguided isolation of myricetin-3-O-β-galactopyranoside with antinociceptive activity from the aerial part of Davilla elliptica St.-Hil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Dance of Molecules: A Technical Guide to the Biosynthesis of Myricetin 3-O-galactoside in Plants

For Researchers, Scientists, and Drug Development Professionals

Myricetin 3-O-galactoside, a vital flavonoid glycoside, is a subject of intense scientific scrutiny due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. Understanding its biosynthesis in plants is paramount for harnessing its full potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the biosynthetic pathway of myricetin 3-O-galactoside, complete with quantitative data, detailed experimental protocols, and visual representations of the involved processes.

The Phenylpropanoid Pathway: Laying the Foundation

The journey to myricetin 3-O-galactoside begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism. This pathway converts the amino acid L-phenylalanine into p-coumaroyl-CoA, the primary precursor for a vast array of phenolic compounds, including flavonoids.

The Flavonoid Biosynthesis Pathway: Core Synthesis of Myricetin

The synthesis of the myricetin aglycone is a multi-step enzymatic process that starts with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. The key enzymes and reactions in this pathway are detailed below.

Key Enzymes and their Kinetic Properties

The efficient synthesis of myricetin is governed by the coordinated action of several key enzymes. While comprehensive kinetic data for every enzyme across all relevant plant species is not exhaustively available, the following table summarizes known kinetic parameters for some of the crucial enzymes in the pathway.

| Enzyme | Abbreviation | Substrate(s) | K_m_ (µM) | V_max_ (nmol·min⁻¹·mg⁻¹) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Plant Source |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | 38 - 270 | - | - | 8.5 - 9.0 | 30-40 | Petroselinum crispum |

| Cinnamate-4-hydroxylase | C4H | trans-Cinnamic acid | ~10 | - | - | 7.5 | 30 | Pisum sativum |

| 4-Coumarate:CoA Ligase | 4CL | p-Coumaric acid | 50 - 200 | - | - | 7.0 - 8.0 | 30-40 | Nicotiana tabacum |

| Chalcone Synthase | CHS | p-Coumaroyl-CoA, Malonyl-CoA | 0.7, 3.5 | 1.2 | 0.08 | 7.5 - 8.0 | 30 | Medicago sativa |

| Chalcone Isomerase | CHI | Naringenin chalcone | 35 | - | - | 7.5 | 30 | Petunia hybrida |

| Flavanone 3-Hydroxylase | F3H | Naringenin | 25 | - | - | 7.0 | 30 | Petunia hybrida |

| Flavonoid 3'-Hydroxylase | F3'H | Dihydrokaempferol | ~5-10 | - | - | 7.5 | 30 | Petunia hybrida |

| Flavonoid 3',5'-Hydroxylase | F3'5'H | Dihydrokaempferol, Dihydroquercetin | 4.33, - | 8.54, - | - | 7.5 | 30 | Camellia sinensis[1] |

| Flavonol Synthase | FLS | Dihydromyricetin | ~50 | - | - | 7.0 | 30 | Citrus unshiu |

| UDP-galactose:flavonoid 3-O-glycosyltransferase | UFGT | Myricetin, UDP-galactose | 20, 500 | - | - | 8.5 | 30 | Morella rubra[2] |

Note: Kinetic parameters can vary significantly depending on the plant species, isoenzyme, and experimental conditions. The data presented here is a representative summary from various studies.

Biosynthesis Pathway of Myricetin

The sequential conversion of precursors to myricetin is depicted in the following pathway diagram.

References

Biological activity of Myricetin 3-O-galactoside literature review

An In-depth Technical Guide on the Biological Activity of Myricetin 3-O-galactoside

Introduction

Myricetin 3-O-galactoside is a flavonoid, specifically a flavonol glycoside, that is found in various plants, including Myrtus communis and Davilla elliptica.[1][2] As a glycoside derivative of myricetin, it exhibits a range of biological activities that are of significant interest to researchers in the fields of pharmacology and drug development. This technical guide provides a comprehensive review of the current literature on the biological activities of Myricetin 3-O-galactoside, with a focus on its antioxidant, anti-inflammatory, antinociceptive, anti-photoaging, and cytotoxic effects. The information is presented with detailed experimental protocols, quantitative data summarized in tables, and signaling pathway diagrams to facilitate a deeper understanding of its mechanisms of action.

Antioxidant and Antigenotoxic Activity

Myricetin 3-O-galactoside has demonstrated significant antioxidant properties through various mechanisms, including the inhibition of oxidative enzymes, scavenging of free radicals, and modulation of gene expression related to cellular defense.[1][3][4][5][6]

Quantitative Data on Antioxidant Activity

| Biological Activity | Assay | Test System | Result | Reference |

| Lipid Peroxidation Inhibition | Thiobarbituric acid reactive substances (TBARS) | Cell-free assay | IC50: 160 µg/mL | [3][4][5][6] |

| Xanthine Oxidase (XO) Inhibition | Spectrophotometric measurement of uric acid formation | Cell-free assay | 57% inhibition at 100 µg/mL | [4][7][8] |

| Cytotoxicity | MTT Assay | K562 cells | IC50: 220 µg/mL | [8] |

| MDA Formation Inhibition | Thiobarbituric acid reactive substances (TBARS) | H₂O₂-induced K562 cells | Dose-dependent inhibition at 110, 220, and 440 µg/mL | [8] |

Experimental Protocols

-

Xanthine Oxidase (XO) Inhibition Assay: The activity of XO is determined spectrophotometrically by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from xanthine. The reaction mixture contains phosphate buffer, xanthine, the test compound (Myricetin 3-O-galactoside), and xanthine oxidase. The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the test compound.

-

Lipid Peroxidation Assay: Lipid peroxidation is typically assessed by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation that reacts with thiobarbituric acid (TBA) to form a colored complex. The absorbance of this complex is measured spectrophotometrically at 532 nm. The IC50 value, the concentration of the compound that inhibits lipid peroxidation by 50%, is then determined.

-

Antigenotoxic Activity Assessment (SOS Chromotest and Comet Assay): The SOS chromotest is a bacterial assay that measures the induction of the SOS DNA repair system in Escherichia coli as an indicator of DNA damage. The Comet assay, or single-cell gel electrophoresis, is used to detect DNA damage at the level of individual eukaryotic cells. Myricetin 3-O-galactoside has been shown to inhibit the mutagenicity induced by compounds like nifuroxazide, aflatoxin B1, and hydrogen peroxide in these assays.[4][9]

Furthermore, cDNA microarray analysis has revealed that Myricetin 3-O-galactoside can modulate the expression of genes involved in the oxidative stress response (e.g., GPX1, TXN) and DNA damage repair (e.g., XPC, LIG4, XRCC5).[4]

Experimental Workflow for Antioxidant Activity Assessment

Caption: Workflow for assessing the antioxidant activity of Myricetin 3-O-galactoside.

Anti-inflammatory and Antinociceptive Activities

Myricetin 3-O-galactoside exhibits both anti-inflammatory and antinociceptive (pain-relieving) properties, which appear to be mediated through the inhibition of the nitrergic pathway.[2][7][10]

Quantitative Data on Anti-inflammatory Activity

| Biological Activity | Assay | Test System | Treatment | Result | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema | Swiss mice | 0.26 and 0.78 mg/kg | Reduction in paw edema | [8] |

| Antinociceptive | Formalin test (inflammatory phase) | Swiss mice | Dose-dependent | Inhibition of paw licking | [2][8] |

| COX-2 Inhibition | ELISA | UVA-irradiated HaCaT keratinocytes | 25 µM | 51.7% decrease | [11] |

| iNOS Inhibition | Western Blot/ELISA | UVA-irradiated HaCaT keratinocytes | 25 µM | 55.9% decrease | [11] |

| TNF-α Inhibition | ELISA | UVA-irradiated HaCaT keratinocytes | 25 µM | 66.6% decrease | [11] |

| IL-1β Inhibition | ELISA | UVA-irradiated HaCaT keratinocytes | 25 µM | 52.6% decrease | [11] |

| IL-6 Inhibition | ELISA | UVA-irradiated HaCaT keratinocytes | 25 µM | 81.3% decrease | [11] |

Experimental Protocols

-

Carrageenan-Induced Paw Edema: This is a standard in vivo model for evaluating acute inflammation. An inflammatory agent, carrageenan, is injected into the paw of a mouse, causing localized edema. The volume of the paw is measured at various time points after the injection. The anti-inflammatory effect of Myricetin 3-O-galactoside is determined by its ability to reduce the carrageenan-induced increase in paw volume compared to a control group.

-

Formalin Test: This is a model of nociception and is used to assess analgesic activity. Formalin is injected into the paw of a mouse, which elicits a biphasic pain response: an early neurogenic phase and a later inflammatory phase. The time the animal spends licking the injected paw is recorded. Myricetin 3-O-galactoside has been shown to inhibit the inflammatory phase of this test.[2][8]

Signaling Pathway for Anti-inflammatory and Antinociceptive Effects

Caption: Proposed mechanism of Myricetin 3-O-galactoside's anti-inflammatory and antinociceptive effects.

Anti-Photoaging Activity

Myricetin 3-O-galactoside has shown protective effects against UVA-induced skin damage, a process known as photoaging. Its mechanism involves the modulation of key signaling pathways that regulate extracellular matrix proteins and inflammation.[11]

Quantitative Data on Anti-Photoaging Effects

| Biological Activity | Assay | Test System | Treatment | Result | Reference |

| MMP-1 Inhibition | Western Blot/ELISA | UVA-irradiated Human Dermal Fibroblasts (HDFs) | 25 µM | 47.5% decrease in protein levels | [11] |

| Collagen Production | Western Blot/ELISA | UVA-irradiated HDFs | 25 µM | 39.2% increase in collagen levels | [11] |

Experimental Protocols

-

Cell Culture and UVA Irradiation: Human dermal fibroblasts (HDFs) or HaCaT keratinocytes are cultured and then exposed to a specific dose of UVA radiation (e.g., 10 J/cm²).

-

Treatment: Following irradiation, the cells are treated with various concentrations of Myricetin 3-O-galactoside.

-

Analysis of Protein Expression: The expression levels of matrix metalloproteinase-1 (MMP-1) and type I procollagen are quantified using techniques like Western blotting or ELISA.

-

Signaling Pathway Analysis: The phosphorylation status of key proteins in the MAPK (p38, ERK, JNK) and TGF-β/Smad pathways is assessed by Western blotting to elucidate the mechanism of action.

Signaling Pathway for Anti-Photoaging Effects

Caption: Signaling pathways involved in the anti-photoaging effects of Myricetin 3-O-galactoside.

Conclusion

Myricetin 3-O-galactoside is a multifunctional natural compound with promising therapeutic potential. Its well-documented antioxidant and antigenotoxic activities provide a strong basis for its protective effects against cellular damage. The anti-inflammatory and antinociceptive properties, mediated through the inhibition of the iNOS pathway, suggest its potential use in managing inflammatory conditions and pain. Furthermore, its ability to counteract the detrimental effects of UVA radiation on the skin by modulating the MAPK and TGF-β/Smad signaling pathways highlights its potential in dermatology and cosmetics for anti-aging applications. While the cytotoxic effects of its aglycone, myricetin, are more extensively studied, the data on Myricetin 3-O-galactoside's activity against certain cancer cell lines warrants further investigation. This comprehensive overview of its biological activities, supported by quantitative data and mechanistic insights, should serve as a valuable resource for researchers and professionals in drug discovery and development.

References

- 1. Myricetin 3-O-galactoside | CAS#:15648-86-9 | Chemsrc [chemsrc.com]

- 2. Antinociceptive and anti-inflammatory effects of myricetin 3-O-β-galactoside isolated from Davilla elliptica: involvement of the nitrergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Myricetin 3-O-galactoside | CAS:15648-86-9 | Manufacturer ChemFaces [chemfaces.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anticatabolic and Anti-Inflammatory Effects of Myricetin 3-O-β-d-Galactopyranoside in UVA-Irradiated Dermal Cells via Repression of MAPK/AP-1 and Activation of TGFβ/Smad [mdpi.com]

The Occurrence and Biological Significance of Myricetin 3-O-galactoside in Davilla elliptica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the presence, isolation, and biological activity of the flavonoid, myricetin 3-O-galactoside, in the medicinal plant Davilla elliptica. This document is intended to serve as a comprehensive resource, detailing the current scientific understanding of this compound's significance and potential therapeutic applications.

Introduction

Davilla elliptica St. Hil., a plant species native to the Brazilian Cerrado, has a rich history in traditional medicine, where it is utilized for its anti-inflammatory, analgesic, and gastroprotective properties.[1] Phytochemical investigations into this plant have led to the identification of several bioactive compounds, among which the flavonoid glycoside, myricetin 3-O-galactoside, has emerged as a molecule of significant interest. This guide will focus on the scientific evidence supporting the occurrence of myricetin 3-O-galactoside in D. elliptica, the methodologies for its extraction and isolation, its quantitative presence, and its established biological activities, with a particular focus on its antinociceptive and anti-inflammatory mechanisms.

Quantitative Data on Myricetin 3-O-galactoside in Davilla elliptica

While the presence of myricetin 3-O-galactoside in Davilla elliptica is well-documented through chromatographic and spectroscopic techniques[2], specific quantitative data on its concentration in various parts of the plant remains limited in the currently available scientific literature. However, qualitative analysis via High-Performance Liquid Chromatography (HPLC) confirms its presence in the leaves of the plant.[2]

For the purpose of context and comparison, a study on a different plant species, Pouteria ramiflora, reported the concentration of myricetin-3-O-β-D-galactopyranoside in its hydroalcoholic leaf extract to be 13.55 mg/g.[2] It is important to note that this value is not directly transferable to D. elliptica and highlights the need for further quantitative studies on this specific plant.

The following table summarizes the available information on the extraction yields of different fractions from D. elliptica leaves, which provides an indirect measure of the distribution of compounds.

| Plant Material | Extraction/Fractionation | Yield (%) | Reference |

| Davilla elliptica Leaves | Ethyl Acetate Fraction | 2.243 | [3] |

Further research is required to determine the precise concentration of myricetin 3-O-galactoside within these fractions and in the whole plant material.

Experimental Protocols

This section details the methodologies employed for the extraction, isolation, and identification of myricetin 3-O-galactoside from Davilla elliptica, as cited in the scientific literature.

Plant Material Collection and Preparation

-

Collection: Aerial parts of Davilla elliptica were collected in Porto Nacional, Tocantins State, Brazil.

-

Authentication: The plant material was authenticated by a qualified botanist and a voucher specimen (e.g., 4583) was deposited in a herbarium.

-

Preparation: The collected aerial parts were air-dried and powdered.

Extraction

-

Solvent Extraction: The powdered plant material (1.0 kg) was exhaustively extracted with ethanol (8 L) at room temperature for one week.[1]

-

Solvent Removal: The solvent was evaporated at 60°C under reduced pressure to yield the crude ethanol extract.[1]

Bio-guided Fractionation and Isolation

A bioguided fractionation approach has been successfully used to isolate myricetin 3-O-galactoside, guided by its antinociceptive activity.[1]

-

Initial Fractionation: The crude ethanolic extract was subjected to percolation through silica gel and partitioned between immiscible solvents of increasing polarity (e.g., ethyl acetate and methanol).[1]

-

Column Chromatography: The active fraction (methanolic fraction) was further purified by successive column chromatography over Sephadex LH-20.[1]

-

Preparative HPLC: The final purification was achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure myricetin-3-O-β-galactopyranoside.[1]

High-Speed Counter-Current Chromatography (HSCCC)

An alternative and efficient method for the preparative separation of flavonoid monoglucosides from the aerial parts of D. elliptica involves High-Speed Counter-Current Chromatography (HSCCC).

-

Solvent System: An optimized two-phase solvent system composed of ethyl acetate-n-propanol-water (140:8:80, v/v/v) was employed.

-

Separation: This method allowed for the successful separation of flavonoid glycosides with a purity higher than 95% in approximately 3 hours.

Structure Elucidation

The identification of the isolated compound as myricetin 3-O-galactoside was confirmed through various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy were used to determine the chemical structure.

-

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PAD): This technique was used to confirm the purity and identity of the compound by comparing its retention time and UV spectrum with a known standard.[2] An analytical HPLC chromatogram of compounds isolated from the leaves of D. elliptica is available in the literature, where myricetin-3-O-β-D-galactopyranoside is identified as peak 3.[2]

Biological Activity and Signaling Pathways

Myricetin 3-O-galactoside isolated from Davilla elliptica has demonstrated significant antinociceptive and anti-inflammatory activities.

Antinociceptive and Anti-inflammatory Effects

-

In vivo studies: Oral administration of myricetin 3-O-galactoside produced a significant, dose-dependent inhibition of the inflammatory phase of the formalin test in mice.[1]

-

Potency: The compound was found to be a considerably more potent antinociceptive agent than the reference drug, diclofenac.[1]

Mechanism of Action: Involvement of the Nitrergic System

The antinociceptive and anti-inflammatory effects of myricetin 3-O-galactoside are linked to the peripheral inhibition of the nitric oxide (NO) pathway.

-

Inhibition of iNOS: The compound's effects are primarily mediated through the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade that produces large amounts of NO.

-

Experimental Evidence: Studies have shown that the antinociceptive effect of myricetin 3-O-galactoside is absent in iNOS knockout mice, confirming the crucial role of this enzyme. Furthermore, the compound led to a reduction in nitrite concentration in the paws of mice.

Visualizations

Experimental Workflow

Caption: Bioguided isolation workflow for Myricetin 3-O-galactoside.

Signaling Pathway

Caption: Proposed mechanism of Myricetin 3-O-galactoside's anti-inflammatory action.

Conclusion

Myricetin 3-O-galactoside is a key bioactive constituent of Davilla elliptica with potent antinociceptive and anti-inflammatory properties. Its mechanism of action, involving the inhibition of the nitric oxide pathway via iNOS, presents a promising avenue for the development of novel therapeutic agents for inflammatory conditions. While its presence in the plant is confirmed, further research is warranted to quantify its concentration in different plant parts and to fully elucidate its pharmacological profile. The experimental protocols outlined in this guide provide a foundation for future research and development efforts focused on this promising natural product.

References

An In-depth Technical Guide to Myricetin 3-O-galactoside: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin 3-O-galactoside is a naturally occurring flavonoid glycoside found in various plants, including those of the Myrtus and Myrica genera.[1][2][3] As a derivative of the aglycone myricetin, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][4] This technical guide provides a comprehensive overview of the physical and chemical properties of Myricetin 3-O-galactoside, details its known biological activities with associated signaling pathways, and presents relevant experimental protocols for its study.

Physical and Chemical Properties

Myricetin 3-O-galactoside is a solid, yellow powder.[2][5] Its structure consists of a myricetin backbone with a β-D-galactosyl residue attached at the 3-position.[5] This glycosylation influences its solubility and bioavailability compared to its aglycone, myricetin.

Table 1: Physicochemical Properties of Myricetin 3-O-galactoside

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₁₃ | [1][5] |

| Molecular Weight | 480.38 g/mol | [5][6][7] |

| CAS Number | 15648-86-9 | [1][6] |

| Melting Point | 198-201 °C | [5] |

| Boiling Point | 957.8 ± 65.0 °C at 760 mmHg | |

| Density | 2.0 ± 0.1 g/cm³ | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Acetone, Chloroform, Dichloromethane, and Ethyl Acetate.[1][2][3] Slightly soluble or insoluble at <1 mg/ml in some solvents.[6] | [1][2][3][6] |

| Appearance | Yellow powder | [2] |

| Storage | -20°C, protected from light | [7] |

Biological Activities and Signaling Pathways

Myricetin 3-O-galactoside has demonstrated several significant biological activities, which are of interest for drug development.

Antioxidant Activity

Myricetin 3-O-galactoside is a potent antioxidant.[4] It exhibits free radical scavenging properties and can inhibit lipid peroxidation, with an IC50 value of 160 μg/mL for the latter.[4][6][8] It also inhibits the activity of xanthine oxidase, an enzyme that generates reactive oxygen species.[4][8] At a concentration of 100 µg/ml, it has been shown to inhibit xanthine oxidase activity by 57%.[8]

Caption: Antioxidant mechanisms of Myricetin 3-O-galactoside.

Anti-inflammatory Effects

Myricetin 3-O-galactoside has shown anti-inflammatory properties.[2] In UVA-irradiated human keratinocytes (HaCaT cells), it was found to decrease the production of pro-inflammatory mediators such as COX-2, iNOS, TNF-α, IL-1β, and IL-6.[9] This anti-inflammatory action is partly mediated through the repression of the MAPK/AP-1 signaling pathway.[9] Furthermore, its anti-inflammatory effects have been linked to the peripheral inhibition of nitric oxide synthesis, primarily through the inducible nitric oxide synthase (iNOS).[2][10]

Caption: MAPK/AP-1 signaling pathway in inflammation.

In human dermal fibroblasts, Myricetin 3-O-galactoside has been shown to activate the TGFβ/Smad pathway, which plays a role in extracellular matrix homeostasis and counteracting the effects of photoaging.[9]

Caption: Activation of the TGFβ/Smad pathway.

Anticancer Potential

While much of the research on anticancer effects has focused on the aglycone, myricetin, the mechanisms are likely relevant to Myricetin 3-O-galactoside following hydrolysis. Myricetin has been shown to modulate several signaling pathways implicated in cancer, including the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.[11][12] It can induce apoptosis and autophagy in cancer cells by inhibiting these pathways.[11][12] Myricetin 3-O-galactoside has been reported to be cytotoxic to K562 leukemia cells with an IC50 of 220 µg/ml.[1][3]

Caption: PI3K/Akt/mTOR signaling pathway in cancer.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Myricetin 3-O-galactoside.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.[13]

Workflow:

References

- 1. Myricetin 3-galactoside | CAS 15648-86-9 | Cayman Chemical | Biomol.de [biomol.com]

- 2. Myricetin 3-O-galactoside | CAS:15648-86-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Myricetin 3-O-galactoside | C21H20O13 | CID 5491408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. abmole.com [abmole.com]

- 8. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antinociceptive and anti-inflammatory effects of myricetin 3-O-β-galactoside isolated from Davilla elliptica: involvement of the nitrergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]

- 13. Determination of antioxidant activity by DPPH· scavenging assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Myricetin 3-O-galactoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin 3-O-galactoside is a naturally occurring flavonoid glycoside found in various plant species. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antinociceptive activities.[1][2] These attributes make it a promising candidate for further investigation in drug discovery and development.

This document provides detailed application notes and experimental protocols for the extraction and purification of Myricetin 3-O-galactoside from plant sources. The methodologies described herein are based on established scientific literature and are intended to guide researchers in obtaining this compound for further study.

Data Presentation: Quantitative Analysis of Extraction and Purification

The following tables summarize quantitative data from various studies on the extraction and purification of myricetin derivatives, including Myricetin 3-O-galactoside. This data can be used to compare the efficiency of different methods and plant sources.

| Plant Source | Extraction Method | Compound | Yield | Purity | Reference |

| Acacia mearnsii leaves | Ultrasonic-assisted extraction with 80% aqueous methanol | Myricitrin (a related compound) | 7.3 mg/g of crude extract | 98.4% | [3] |

| Acacia mearnsii leaves | Ultrasonic-assisted extraction with 80% aqueous methanol | Myricetin-3-O-glucoside (a related compound) | 1.8 mg/g of crude extract | >95% | [3] |

| Myrtle seeds | Not specified | Myricetin 3-O-galactopyranoside | Quantified | Not specified |

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Solvent Extraction from Plant Leaves

This protocol describes a general method for the extraction of flavonoids, including Myricetin 3-O-galactoside, from dried plant leaves, adapted from methodologies used for Acacia mearnsii.[3]

Materials:

-

Dried and powdered plant leaves

-

80% aqueous methanol (v/v)

-

Ultrasonic bath

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh 100 g of dried and powdered plant leaves.

-

Add the powdered leaves to a 2 L beaker.

-

Add 1 L of 80% aqueous methanol to the beaker.

-

Place the beaker in an ultrasonic bath and sonicate at 60°C for 75 minutes.[3]

-

After the first extraction, filter the mixture through filter paper to separate the extract from the plant material.

-

Repeat the extraction process on the plant residue with another 1 L of 80% aqueous methanol under the same conditions to maximize yield.

-

Combine the filtrates from both extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Store the crude extract at 4°C for further purification.

Protocol 2: Purification of Myricetin 3-O-galactoside using Column Chromatography and Preparative HPLC

This protocol outlines a multi-step purification process for isolating Myricetin 3-O-galactoside from a crude plant extract, based on methods for purifying flavonoids.[3][4]

Part A: Macroporous Adsorbent Resin Column Chromatography

Materials:

-

Crude plant extract

-

Macroporous adsorbent resin (e.g., AB-8)

-

Ethanol (various concentrations)

-

Deionized water

-

Glass column

Procedure:

-

Dissolve the crude extract in a minimal amount of 10% ethanol.

-

Pack a glass column with macroporous adsorbent resin, pre-equilibrated with deionized water.

-

Load the dissolved crude extract onto the column.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, 95% ethanol).

-

Collect fractions of 50 mL each.

-

Analyze the fractions for the presence of flavonoids using Thin Layer Chromatography (TLC) or analytical HPLC.

-

Pool the fractions containing the highest concentration of the target compound.

-

Concentrate the pooled fractions using a rotary evaporator.

Part B: Sephadex LH-20 Column Chromatography

Materials:

-

Partially purified flavonoid fraction from Part A

-

Sephadex LH-20

-

Methanol

-

Glass column

Procedure:

-

Dissolve the concentrated fraction from the macroporous resin chromatography in a small volume of methanol.

-

Pack a glass column with Sephadex LH-20, pre-swollen in methanol.

-

Load the sample onto the Sephadex LH-20 column.

-

Elute the column with methanol at a constant flow rate.

-

Collect fractions and monitor using TLC or analytical HPLC.

-

Pool the fractions containing Myricetin 3-O-galactoside.

-

Evaporate the solvent to obtain a more purified fraction.

Part C: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Purified fraction from Part B

-

Preparative RP-HPLC system with a C18 column

-

Mobile phase: Acetonitrile and water (with 0.1% formic acid, optional)

-

Fraction collector

Procedure:

-

Dissolve the purified fraction in the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter.

-

Set up the preparative RP-HPLC system with a suitable gradient program. A typical gradient might be 10-50% acetonitrile in water over 40 minutes.

-

Inject the sample onto the column.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 350 nm).

-

Collect the peak corresponding to Myricetin 3-O-galactoside using a fraction collector.

-

Confirm the purity of the collected fraction using analytical HPLC.

-

Lyophilize or evaporate the solvent from the pure fraction to obtain solid Myricetin 3-O-galactoside.

Visualizations

Caption: Workflow for Extraction and Purification.

Caption: Anti-inflammatory Signaling Pathway.

References

- 1. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticatabolic and Anti-Inflammatory Effects of Myricetin 3-O-β-d-Galactopyranoside in UVA-Irradiated Dermal Cells via Repression of MAPK/AP-1 and Activation of TGFβ/Smad [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Myricetin 3-O-galactoside by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myricetin 3-O-galactoside (M3G), a naturally occurring flavonoid glycoside, is recognized for its significant biological activities, including antioxidant, anti-inflammatory, and anti-photoaging properties.[1][2] Found in various plants, M3G is of great interest in pharmaceutical and nutraceutical research.[3] A robust, sensitive, and selective analytical method is crucial for its accurate quantification in complex matrices such as plant extracts, biological fluids, and pharmaceutical formulations. This document provides a detailed protocol for the quantitative analysis of Myricetin 3-O-galactoside using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique renowned for its high sensitivity and specificity.[4]

Principle

This method utilizes the separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with the detection sensitivity of a triple quadrupole (QqQ) mass spectrometer. The sample is first subjected to chromatographic separation on a C18 reversed-phase column. Following separation, the analyte is ionized using electrospray ionization (ESI) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte, minimizing matrix interference and ensuring accurate quantification.

Experimental Protocols

Materials and Reagents

-

Standards: Myricetin 3-O-galactoside (≥85% purity), Internal Standard (IS) such as Kaempferol.[5]

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (≥98% purity).

-

Equipment: UHPLC system coupled to a triple quadrupole mass spectrometer, analytical balance, centrifuge, ultrasonic bath, SpeedVac concentrator, vortex mixer.[6]

Sample Preparation (from Plant Material)

This protocol is adapted for the extraction of flavonoids from plant tissues.[6][7]

-

Homogenization: Weigh approximately 100 mg of plant tissue, previously flash-frozen in liquid nitrogen, into a 2 mL microtube. Macerate the sample into a fine powder using a mortar and pestle, ensuring it does not thaw.[7]

-

Extraction: Add 500 µL of extraction solvent (80% methanol with 0.1% formic acid).

-

Sonication: Sonicate the sample for 30 minutes in an ultrasonic bath.[7]

-

Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.[7]

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube. Repeat the extraction step on the remaining pellet and pool the supernatants.[7]

-

Filtration: Filter the pooled supernatant through a 0.22 µm PVDF syringe filter into an LC vial.[7]

-

Dilution: Dilute the sample with the initial mobile phase if necessary to fall within the calibration curve range.

LC-MS/MS Method Parameters

The following tables outline the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Conditions

| Parameter | Setting |

|---|---|

| UHPLC System | Agilent 1200 Infinity LC or equivalent[6] |

| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[6] |

| Mobile Phase A | Water with 0.1% Formic Acid[8] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 5% B; 1-11 min: 5-60% B; 11-13 min: 60-95% B; 13-17 min: 95% B; 17.1-20 min: 5% B[6] |

| Flow Rate | 0.3 mL/min[6] |

| Column Temperature | 30°C[6] |

| Injection Volume | 5 µL[8] |

Table 2: Mass Spectrometry Conditions

| Parameter | Setting |

|---|---|

| Mass Spectrometer | Agilent 6430 Triple Quadrupole or equivalent[6] |

| Ionization Mode | Electrospray Ionization (ESI), Negative[9][10] |

| Capillary Voltage | 4000 V[6] |

| Gas Temperature | 300°C[6] |

| Gas Flow | 10 L/min[6] |

| Nebulizer Pressure | 35 psi[6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Quantification

The selection of a specific precursor ion and its corresponding product ion is critical for the selectivity of the MRM assay.

Table 3: MRM Transitions

| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Myricetin 3-O-galactoside | 479.1[11][12] | 316.0[3][11] | 20 |

| Myricetin 3-O-galactoside (Confirming) | 479.1[11][12] | 271.0[3][11] | 35 |

| Kaempferol (IS) | 285.0 | 239.0 | 25 |

Note: Collision energy values are instrument-dependent and require optimization.

Experimental Workflow Visualization

Method Validation and Quantitative Data

The developed LC-MS/MS method should be validated according to standard guidelines to ensure its reliability. Key validation parameters include linearity, sensitivity (LOD/LOQ), precision, and accuracy. The data presented below are representative values based on similar flavonoid quantification assays.[5][10]

Table 4: Linearity and Sensitivity

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.04 µg/mL[10] |

| Limit of Quantification (LOQ) | ~0.12 µg/mL[10] |

Table 5: Precision and Accuracy

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

|---|---|---|---|

| Low QC (5 ng/mL) | < 10% | < 12% | 90 - 110% |

| Mid QC (100 ng/mL) | < 8% | < 10% | 92 - 108% |

| High QC (1500 ng/mL) | < 6% | < 8% | 95 - 105% |

RSD: Relative Standard Deviation

Application and Biological Context

This validated method is suitable for a wide range of applications, including:

-

Pharmacokinetic studies in preclinical and clinical trials.

-

Quality control of herbal medicines and dietary supplements.

-

Metabolomic profiling in plant science.

-

Investigating the role of M3G in biological systems.

Myricetin 3-O-galactoside has been shown to exert protective effects against UVA-induced skin photoaging by modulating key cellular signaling pathways. Specifically, it can inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a central pathway in inflammatory and stress responses.[1]

Signaling Pathway Visualization

References

- 1. mdpi.com [mdpi.com]

- 2. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myricetin 3-O-galactoside | C21H20O13 | CID 5491408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Quantitative determination of myricetin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 8. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. LC-MS-MS Analysis and the Antioxidant Activity of Flavonoids from Eggplant Skins Grown in Organic and Conventional Environments [scirp.org]

- 12. massbank.eu [massbank.eu]

Application Notes and Protocols for In Vitro Antioxidant Assays of Myricetin 3-O-galactoside

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myricetin 3-O-galactoside, a flavonoid glycoside found in various plants, has garnered significant interest for its potential health benefits, largely attributed to its antioxidant properties. This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, Lipid Peroxidation, and Xanthine Oxidase Inhibition—to evaluate the efficacy of Myricetin 3-O-galactoside. The presented data and methodologies are intended to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Data Presentation

The antioxidant activity of Myricetin 3-O-galactoside has been quantified using various assays. The following tables summarize the key findings, including IC50 values, which represent the concentration of the compound required to inhibit a specific process by 50%.

Table 1: Radical Scavenging and Inhibitory Activities of Myricetin 3-O-galactoside.

| Assay | IC50 Value (µM) | IC50 Value (µg/mL) | Notes |

| DPPH• Radical Scavenging | 24.18 ± 1.12 | ~11.61 | [1] |

| PTIO• Radical Trapping | 33.11 ± 1.53 | ~15.90 | [1] |

| •O2− Inhibition | 18.25 ± 0.88 | ~8.77 | [1] |

Table 2: Enzyme and Lipid Peroxidation Inhibition by Myricetin 3-O-galactoside.

| Assay | Result | Concentration |

| Lipid Peroxidation Inhibition | IC50: 160 µg/mL | Not Applicable |

| Xanthine Oxidase Inhibition | 57% inhibition | 100 µg/mL |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be followed in a laboratory setting for the evaluation of Myricetin 3-O-galactoside's antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

Myricetin 3-O-galactoside

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of sample solutions: Prepare a stock solution of Myricetin 3-O-galactoside in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Assay:

-

In a 96-well microplate, add 100 µL of the methanolic DPPH solution to 100 µL of each sample dilution.

-

The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

A control is prepared using 100 µL of methanol instead of the sample solution.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of Myricetin 3-O-galactoside.

-

Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Materials:

-

Myricetin 3-O-galactoside

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ stock solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of sample solutions: Prepare a stock solution of Myricetin 3-O-galactoside and serially dilute it to obtain a range of concentrations.

-

Assay:

-

Add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution in a 96-well microplate.

-

Incubate the mixture at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined from a plot of inhibition percentage against concentration.

-

Workflow for the ABTS Radical Cation Scavenging Assay.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be quantified spectrophotometrically.

Materials:

-

Myricetin 3-O-galactoside

-

Linoleic acid emulsion

-

Phosphate buffer (pH 7.0)

-

Ferrous sulfate (FeSO4)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT) as a positive control

Procedure:

-

Induction of lipid peroxidation:

-

A reaction mixture is prepared containing linoleic acid emulsion in phosphate buffer.

-

Different concentrations of Myricetin 3-O-galactoside are added to the reaction mixture.

-

Lipid peroxidation is initiated by adding a solution of FeSO4.

-

The mixture is incubated at 37°C for a specified time (e.g., 1 hour).

-

-

TBARS reaction:

-

An aliquot of the reaction mixture is taken, and TCA and TBA solutions are added.

-

The mixture is heated in a boiling water bath for 15-20 minutes to develop the color.

-

-

Measurement: After cooling, the mixture is centrifuged, and the absorbance of the supernatant is measured at 532 nm.

-

Calculation: The percentage of lipid peroxidation inhibition is calculated as:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined from the dose-response curve.

-

Workflow for the Lipid Peroxidation Inhibition Assay (TBARS Method).

Xanthine Oxidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. The formation of uric acid is monitored spectrophotometrically.

Materials:

-

Myricetin 3-O-galactoside

-

Xanthine oxidase (from bovine milk)

-

Xanthine

-

Phosphate buffer (pH 7.5)

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading UV absorbance

Procedure:

-

Preparation of solutions:

-

Prepare a solution of xanthine in phosphate buffer.

-

Prepare a solution of xanthine oxidase in phosphate buffer.

-

Prepare various concentrations of Myricetin 3-O-galactoside and allopurinol in a suitable solvent.

-

-

Assay:

-

In a UV-transparent 96-well plate, add phosphate buffer, the sample solution (Myricetin 3-O-galactoside or allopurinol), and the xanthine solution.

-

The reaction is initiated by adding the xanthine oxidase solution.

-

A control reaction is performed without the inhibitor.

-

-

Measurement: The absorbance is measured at 295 nm at regular intervals to determine the rate of uric acid formation.

-

Calculation: The percentage of xanthine oxidase inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

-

% Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

-

Workflow for the Xanthine Oxidase Inhibition Assay.

References

Application Notes and Protocols for Studying Myricetin 3-O-galactoside Bioactivity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the investigation of Myricetin 3-O-galactoside (M3G), a flavonoid glycoside with promising therapeutic potential. The protocols detailed below are designed to assess its anti-inflammatory, antioxidant, and anti-cancer properties.

Quantitative Bioactivity Data of Myricetin 3-O-galactoside

The following tables summarize the key quantitative data on the bioactivity of Myricetin 3-O-galactoside from in vitro studies.